Calcium Green 1AM
Calcium Green 1AM
Cal Green™ 1 AM is a cell-permeant acetyloxy-methyl ester compound that is converted to the fluorescent calcium indicator Cal Green™ 1 by intracellular esterases. This derivative is characterized by high quantum yield and low phototoxicity. Its peak excitation and emission wavelengths (506 and 531 nm, respectively) are comparable to standard fluorescein dyes, making Cal Green™ 1 AM appropriate for fluorescent microscopy and flow cytometry. Cal Green™ 1 is ~5-fold brighter than fluo-3 at saturating calcium levels.
Brand Name:
Vulcanchem
CAS No.:
186501-28-0
VCID:
VC0162709
InChI:
InChI=1S/C59H53Cl2N3O26/c1-31(65)79-27-83-53(71)23-63(24-54(72)84-28-80-32(2)66)45-9-7-8-10-47(45)77-15-16-78-52-18-38(12-14-46(52)64(25-55(73)85-29-81-33(3)67)26-56(74)86-30-82-34(4)68)62-57(75)37-11-13-40-39(17-37)58(76)90-59(40)41-19-43(60)50(87-35(5)69)21-48(41)89-49-22-51(88-36(6)70)44(61)20-42(49)59/h7-14,17-22H,15-16,23-30H2,1-6H3,(H,62,75)
SMILES:
CC(=O)OCOC(=O)CN(CC(=O)OCOC(=O)C)C1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=C2)C4(C5=CC(=C(C=C5OC6=CC(=C(C=C64)Cl)OC(=O)C)OC(=O)C)Cl)OC3=O)OCCOC7=CC=CC=C7N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C
Molecular Formula:
C59H53Cl2N3O26
Molecular Weight:
1291
Calcium Green 1AM
CAS No.: 186501-28-0
Cat. No.: VC0162709
Molecular Formula: C59H53Cl2N3O26
Molecular Weight: 1291
* For research use only. Not for human or veterinary use.
Specification
| Description | Cal Green™ 1 AM is a cell-permeant acetyloxy-methyl ester compound that is converted to the fluorescent calcium indicator Cal Green™ 1 by intracellular esterases. This derivative is characterized by high quantum yield and low phototoxicity. Its peak excitation and emission wavelengths (506 and 531 nm, respectively) are comparable to standard fluorescein dyes, making Cal Green™ 1 AM appropriate for fluorescent microscopy and flow cytometry. Cal Green™ 1 is ~5-fold brighter than fluo-3 at saturating calcium levels. |
|---|---|
| CAS No. | 186501-28-0 |
| Molecular Formula | C59H53Cl2N3O26 |
| Molecular Weight | 1291 |
| IUPAC Name | acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]phenoxy]ethoxy]-4-[(3',6'-diacetyloxy-2',7'-dichloro-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]anilino]acetate |
| Standard InChI | InChI=1S/C59H53Cl2N3O26/c1-31(65)79-27-83-53(71)23-63(24-54(72)84-28-80-32(2)66)45-9-7-8-10-47(45)77-15-16-78-52-18-38(12-14-46(52)64(25-55(73)85-29-81-33(3)67)26-56(74)86-30-82-34(4)68)62-57(75)37-11-13-40-39(17-37)58(76)90-59(40)41-19-43(60)50(87-35(5)69)21-48(41)89-49-22-51(88-36(6)70)44(61)20-42(49)59/h7-14,17-22H,15-16,23-30H2,1-6H3,(H,62,75) |
| Standard InChI Key | NXJYZXBURMGUMF-UHFFFAOYSA-N |
| SMILES | CC(=O)OCOC(=O)CN(CC(=O)OCOC(=O)C)C1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=C2)C4(C5=CC(=C(C=C5OC6=CC(=C(C=C64)Cl)OC(=O)C)OC(=O)C)Cl)OC3=O)OCCOC7=CC=CC=C7N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C |
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